

4-Bromo-2-methyl-1H-indole CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-1H-indole

Cat. No.: B1288853

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An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a common motif in a wide array of biologically active molecules, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization, particularly through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The CAS Number for **4-Bromo-2-methyl-1H-indole** is 6127-18-0.[\[1\]](#)

Molecular Structure and Properties

The molecular structure of **4-Bromo-2-methyl-1H-indole** consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a methyl group at the 2-position of the indole ring.

Table 1: Molecular Properties

| Property | Value |
|-------------------|---------------------------------------|
| Molecular Formula | C ₉ H ₈ BrN |
| Molecular Weight | 210.07 g/mol |
| CAS Number | 6127-18-0 |
| Canonical SMILES | <chem>CC1=CC2=C(C=CC(=C2N1)Br)</chem> |

Table 2: Physical and Spectroscopic Data

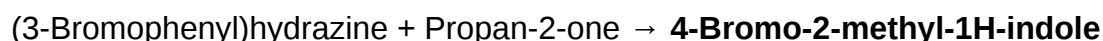
| Property | Value |
|---------------------------------|---|
| Physical State | Solid (predicted) |
| Melting Point | Data not available |
| ¹ H NMR Spectrum | Data not available for this specific isomer. See spectral data for related compounds for reference. |
| ¹³ C NMR Spectrum | Data not available for this specific isomer. See spectral data for related compounds for reference. |
| IR Spectrum (cm ⁻¹) | Characteristic peaks expected for N-H stretching (~3400), C-H aromatic stretching (~3100), C-H aliphatic stretching (~2900), C=C aromatic stretching (~1600), and C-Br stretching (below 1000). |
| Mass Spectrum (m/z) | Expected molecular ion peaks at [M] ⁺ and [M+2] ⁺ with approximately 1:1 ratio, characteristic of a monobrominated compound. |

Experimental Protocols

Synthesis of 4-Bromo-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]

Reaction Scheme:



Methodology:

- **Hydrazone Formation:** In a round-bottom flask, dissolve (3-bromophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add propan-2-one (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Indolization (Cyclization):** Once the hydrazone formation is complete, an acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl_2), or a Brønsted acid like sulfuric acid (H_2SO_4). [3] The reaction mixture is then heated, typically between 80-120 °C, for several hours.
- **Work-up and Purification:** After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and neutralized with a base, such as a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **4-Bromo-2-methyl-1H-indole**.

Suzuki-Miyaura Cross-Coupling Reaction

4-Bromo-2-methyl-1H-indole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[4] This reaction is instrumental in the synthesis of more complex molecules, including potential pharmaceutical candidates.[5]

Reaction Scheme:

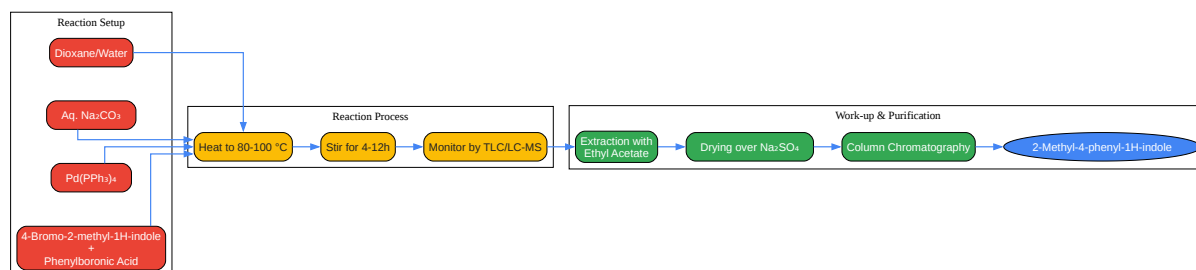


Methodology:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Bromo-2-methyl-1H-indole** (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2-3 equivalents).[6]
- **Solvent Addition and Reaction:** A degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME and water, is added via syringe.[7] The reaction mixture is then heated to 80-100 °C and stirred vigorously for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield 2-methyl-4-phenyl-1H-indole.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Bromo-2-methyl-1H-indole is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility is primarily derived from the reactivity of the bromine atom, which allows for the straightforward introduction of various substituents onto the indole scaffold through well-established cross-coupling methodologies. The experimental protocols provided herein offer a foundation for the synthesis and further functionalization of this versatile building block.

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